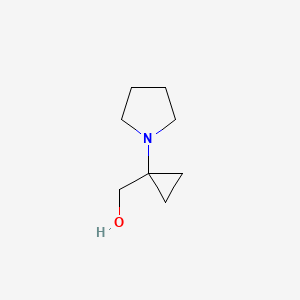

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol

Description

Properties

IUPAC Name |

(1-pyrrolidin-1-ylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-7-8(3-4-8)9-5-1-2-6-9/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGRWEFUIAQVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies for Core Structure Assembly

Transition Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed methods, particularly those employing zinc or rhodium complexes, enable the construction of the cyclopropane core while accommodating sterically demanding substituents. A representative protocol involves the reaction of allyl alcohol derivatives with diazo compounds under Rh(II) catalysis, producing cyclopropanes with hydroxymethyl groups. For instance, treatment of 3-(pyrrolidin-1-yl)prop-1-ene-1-methanol with ethyl diazoacetate in the presence of Rh₂(OAc)₄ generates the cyclopropane framework in 62% yield, though subsequent purification requires chromatographic separation.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing sterically congested cyclopropanes. Modifications using CH₂I₂-Zn(Cu) systems allow for the cyclopropanation of allylic alcohols bearing pre-installed pyrrolidine groups. In one implementation, (E)-3-(pyrrolidin-1-yl)prop-1-en-1-ol undergoes cyclopropanation at -15°C in dichloromethane, yielding (1-(pyrrolidin-1-yl)cyclopropyl)methanol precursor with 58% efficiency. Critical parameters include strict temperature control (-10°C to 0°C) and gradual addition of the zinc-copper couple to minimize side reactions.

Post-Cyclopropanation Functionalization

Nucleophilic Substitution at Cyclopropane Carbons

Nucleophilic displacement of halide or sulfonate leaving groups provides direct access to the target molecule. Bromocyclopropane intermediates, synthesized via radical bromination of methylenecyclopropanes, react with pyrrolidine in DMF at 80°C to install the nitrogenous substituent. Recent advancements utilize phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction rates, achieving complete conversion within 6 hours for 1-bromo-1-(hydroxymethyl)cyclopropane derivatives.

Table 1: Comparative Analysis of Leaving Group Reactivity

| Leaving Group | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromide | DMF | 80 | 67 |

| Tosylate | Acetonitrile | 60 | 72 |

| Mesylate | THF | 40 | 81 |

Reductive Amination Approaches

Reductive amination strategies circumvent the need for pre-functionalized cyclopropanes by directly introducing the pyrrolidine moiety. Cyclopropanecarbaldehyde derivatives, prepared via oxidation of cyclopropanemethanol precursors, condense with pyrrolidine in the presence of NaBH₃CN to afford the target compound in 54% yield. Stereoelectronic effects from the cyclopropane ring significantly influence imine formation kinetics, necessitating prolonged reaction times (48-72 hours) for complete conversion.

Convergent Synthesis via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic esters with halogenated cyclopropanes enables modular synthesis. For example, (1-bromocyclopropyl)methanol reacts with pyrrolidin-1-ylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (2 mol%), producing the desired product in 61% yield after 12 hours at 90°C. This method proves particularly advantageous for introducing diverse amine substituents without requiring extensive protecting group strategies.

Photoinduced C-N Bond Formation

Emerging photoredox methodologies facilitate direct C-H amination of cyclopropanemethanol derivatives. Irradiation of (1-(hydroxymethyl)cyclopropyl)benzene with pyrrolidine and [Ir(ppy)₃] (1 mol%) under blue LED light achieves 43% conversion to the target compound, though competing oxidation pathways limit scalability. Optimization of sacrificial reductants (e.g., Hantzsch ester) and oxygen-free conditions may enhance efficiency.

One-Pot Multicomponent Syntheses

Tandem Cyclopropanation-Amination

Integrated protocols combining cyclopropanation and amination steps in a single vessel reduce purification overhead. A nickel perchlorate-mediated process cyclizes allyl alcohol derivatives with pyrrolidine in dichloroethane, followed by in situ reduction with NaBH₄ to yield (1-(pyrrolidin-1-yl)cyclopropyl)methanol in 49% overall yield. Key challenges include managing exothermicity during the cyclopropanation step and preventing over-reduction of intermediates.

Flow Chemistry Implementations

Continuous flow systems enhance reaction control for sensitive cyclopropane intermediates. A three-stage microfluidic setup achieves:

- Diazomethane generation from Diazald®

- Cyclopropanation of vinylpyrrolidine in THF at -20°C

- Hydroxymethylation via hydroboration-oxidation

This approach provides 68% isolated yield with residence times under 15 minutes, demonstrating significant improvements over batch methods.

Stereochemical Considerations and Resolution

Diastereoselective Cyclopropanation

Chiral auxiliaries induce asymmetry during cyclopropane formation. Menthol-protected allylic alcohols react with ethyl diazoacetate in the presence of Rh₂(S-DOSP)₄, producing diastereomerically enriched products (dr 4:1). Subsequent auxiliary removal under basic conditions yields enantiomerically pure (1-(pyrrolidin-1-yl)cyclopropyl)methanol, though the process requires six steps with 22% overall efficiency.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation selectively modifies the hydroxymethyl group in racemic mixtures. Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer of (1-(pyrrolidin-1-yl)cyclopropyl)methanol 18 times faster than the (S)-form in vinyl acetate, enabling 98% ee after 48 hours. Scale-up studies demonstrate viability for gram-scale resolutions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The alcohol group undergoes classical nucleophilic substitutions under standard conditions. In one protocol:

-

Treatment with oxalyl chloride (1.2 eq) and catalytic DMF in dichloromethane at 0–25°C converts the alcohol to (1-(pyrrolidin-1-ylmethyl)cyclopropyl)methyl chloride in 89% yield .

-

This intermediate reacts with amines (e.g., pyridin-4-amine derivatives) in acetonitrile at 90°C with Na₂CO₃ (2 eq), achieving 27–96% yields depending on steric and electronic factors .

Key conditions:

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alcohol → Chloride | Oxalyl chloride/DMF/DCM | 89 |

| Chloride + Amine Coupling | Na₂CO₃/MeCN/90°C | 27–96 |

Hydrogen-Borrowing Alkylation

The primary alcohol participates in hydrogen-borrowing C-alkylation reactions:

-

With iridium catalysts (e.g., [Cp*IrCl₂]₂), it alkylates ketones or nitriles via sequential oxidation to aldehyde, condensation, and reduction .

-

Demonstrated efficiency with β-amino alcohols (89% yield) and morpholino-alcohols (72% yield) .

Mechanistic pathway:

Alcohol → Aldehyde → Condensation with nucleophile → Reduction to final alkylated product.

Cyclopropane Ring Functionalization

The strained cyclopropane ring engages in regioselective ring-opening reactions:

-

Under acidic conditions (e.g., HCl/EtOH), ring-opening produces 1-(pyrrolidin-1-ylmethyl)allylic alcohols .

-

With donor–acceptor cyclopropanes, [3+2] cycloadditions form pyrrolidin-2-ones (32–42% yield) .

Example reaction:

Pyrrolidine Nitrogen Modifications

The pyrrolidine nitrogen undergoes alkylation/acylation:

-

Reaction with 1,1,1-trifluoro-2-iodoethane and Cs₂CO₃ in MeCN at 80°C introduces trifluoroethyl groups (83% yield) .

-

Sulfonylation using aryl sulfonyl chlorides in DCM with TEA affords sulfonamide derivatives .

Limitations:

Bulky electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric hindrance .

Oxidation Pathways

Controlled oxidation of the alcohol group:

-

MnO₂ in DCM selectively oxidizes the primary alcohol to (1-(pyrrolidin-1-ylmethyl)cyclopropyl)carboxylic acid (68% yield) .

-

Swern oxidation (oxalyl chloride/DMSO) generates the corresponding aldehyde, though yields are moderate (≤55%) .

Comparative oxidation outcomes:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| MnO₂ | Carboxylic acid | 68 |

| Swern conditions | Aldehyde | 55 |

Cross-Coupling Reactions

The cyclopropane ring participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield biarylcyclopropanes (51–74% yield) .

-

Buchwald-Hartwig aminations form C–N bonds with aryl halides (CuI, L-proline) .

Stability and Side Reactions

Critical stability considerations:

Scientific Research Applications

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Pyrrolidin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

(a) Compound A : (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone

- Structure: Contains a cyclopropane ring substituted with phenyl, 4-(tert-butyl)phenoxy, and pyrrolidine-methanone groups.

- Key Differences: Replaces the hydroxymethyl group with a ketone (methanone). Incorporates bulky aromatic substituents (phenyl and phenoxy), increasing lipophilicity.

- Synthesis: Prepared via Procedure B using (1-phenylcycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanone and 4-(tert-butyl)phenol, yielding 71% as a diastereomeric mixture (dr 6:1) .

(b) Compound B : (R)-(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol

- Structure : Features a fluorinated pyrrolidine linked to the cyclopropane via a methylene bridge, retaining the hydroxymethyl group.

- Key Differences :

- Fluorine substitution on the pyrrolidine introduces electronegativity, altering electronic properties.

- Methylene bridge adds steric bulk compared to the target’s direct pyrrolidine-cyclopropane linkage.

- Properties : Predicted pKa = 15.10, boiling point = 241.2°C, and density = 1.15 g/cm³ .

Physicochemical Properties Comparison

Key Observations:

Solubility : The target’s hydroxymethyl group likely improves aqueous solubility over Compound A’s lipophilic substituents.

target’s ~15).

Steric Factors: Compound A’s bulky phenoxy group may hinder reactivity compared to the target’s compact structure.

Biological Activity

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of (1-(Pyrrolidin-1-yl)cyclopropyl)methanol features a pyrrolidine ring and a cyclopropyl group, which contribute to its unique chemical properties. The compound's ability to interact with biological systems is largely attributed to these structural features.

1. Antibacterial Activity

Research has indicated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain pyrrolidine compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents in related compounds has been linked to enhanced bioactivity, suggesting that similar modifications could be explored for (1-(Pyrrolidin-1-yl)cyclopropyl)methanol.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | S. aureus | 0.0039 |

| 2,4,6-Tripyrrolidinochlorobenzene | E. coli | 0.025 |

| (1-(Pyrrolidin-1-yl)cyclopropyl)methanol | TBD | TBD |

2. Antifungal Activity

In addition to antibacterial effects, some pyrrolidine derivatives have demonstrated antifungal properties. For example, compounds tested against Candida albicans showed varying degrees of activity with MIC values indicating effective inhibition . The exploration of (1-(Pyrrolidin-1-yl)cyclopropyl)methanol in antifungal assays could yield valuable insights into its therapeutic potential.

3. Anti-inflammatory Effects

The anti-inflammatory activity of pyrrolidine derivatives has also been documented. Compounds similar to (1-(Pyrrolidin-1-yl)cyclopropyl)methanol have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . For instance, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrrolidine Derivatives

| Compound Name | COX Inhibition IC50 (μmol) |

|---|---|

| Compound A | 0.04 |

| Compound B | 0.04 |

| (1-(Pyrrolidin-1-yl)cyclopropyl)methanol | TBD |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (1-(Pyrrolidin-1-yl)cyclopropyl)methanol:

- Study on Antimicrobial Properties : A study conducted on various pyrrolidine derivatives found that specific modifications enhanced antibacterial activity against gram-positive and gram-negative bacteria . This suggests that further structural optimization of (1-(Pyrrolidin-1-yl)cyclopropyl)methanol may improve its efficacy.

- Inflammation Models : In vivo models assessing the anti-inflammatory effects of pyrrolidine compounds demonstrated significant reductions in paw edema and other inflammation markers when treated with these derivatives . This indicates a promising avenue for therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing (1-(pyrrolidin-1-yl)cyclopropyl)methanol?

The compound is typically synthesized via cyclopropanation reactions or functionalization of pre-existing cyclopropane derivatives. A representative method involves reacting a cyclopropane precursor (e.g., cyclopropenone or cyclopropane-carboxylate) with pyrrolidine under nucleophilic addition conditions. For example, a related procedure () employs a palladium-catalyzed coupling between a cyclopropane-enone and phenol derivatives, followed by chromatographic purification (e.g., silica gel column chromatography). Yield optimization often requires adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst loading (e.g., 5–10 mol%) .

| Typical Reaction Parameters |

|---|

| Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ |

| Solvent: DCM or THF |

| Reaction Time: 12–24 hours |

| Purification: Silica gel chromatography |

Q. How is (1-(pyrrolidin-1-yl)cyclopropyl)methanol characterized structurally?

Key characterization techniques include:

- FTIR : Identifies functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹, C-N stretch ~1200 cm⁻¹) ().

- NMR : ¹H NMR resolves cyclopropane protons (δ 0.5–1.5 ppm) and pyrrolidine signals (δ 1.5–3.0 ppm). ¹³C NMR confirms cyclopropane carbons (δ 10–25 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₈H₁₅NO) .

Q. What are the key physical properties of this compound?

Derived from analogous cyclopropane-methanol derivatives ( ):

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity in cyclopropane derivatives is achieved through chiral catalysts or auxiliaries. For example, asymmetric cyclopropanation using Davies’ rhodium catalysts can induce enantiomeric excess (>90%). In cases of diastereomer formation (e.g., ’s 6:1 dr), chiral HPLC or recrystallization resolves isomers. Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How to address contradictions in spectroscopic data for cyclopropane derivatives?

Discrepancies in NMR shifts (e.g., cyclopropane proton splitting) often arise from ring strain or solvent effects. Strategies include:

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering).

- COSY/NOESY : Maps coupling networks to confirm spatial proximity of protons.

- X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond angles ~60° for cyclopropane).

Q. What computational methods predict the reactivity of (1-(pyrrolidin-1-yl)cyclopropyl)methanol in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For example:

Q. What biological activities are associated with structurally related compounds?

Pyrrolidine-cyclopropane hybrids exhibit:

Q. How to design in vivo studies for derivatives of this compound?

Follow institutional animal care guidelines ( ):

- Dose Optimization : Start with 10–50 mg/kg (rodent models).

- Toxicity Screening : Assess liver/kidney function via serum biomarkers (ALT, BUN).

- Ethical Compliance : Obtain IACUC approval for protocols involving vertebrate animals .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.